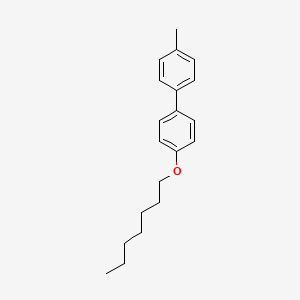
Ethyl 4-(5-hexylpyridin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5-hexylpyridin-2-yl)benzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a pyridine ring, which is further substituted with a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-hexylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-hexylpyridin-2-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(5-hexylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium hydroxide (NaOH) for hydrolysis are commonly employed.
Major Products Formed
Oxidation: 4-(5-hexylpyridin-2-yl)benzoic acid.
Reduction: 4-(5-hexylpyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 4-(5-hexylpyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(5-hexylpyridin-2-yl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyridine ring may also play a role in binding to specific molecular targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl 4-(5-hexylpyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the pyridine ring and hexyl chain, resulting in different chemical and biological properties.
Ethyl 4-(pyridin-2-yl)benzoate: Similar structure but without the hexyl substitution, which may affect its solubility and reactivity.
Ethyl 4-(5-methylpyridin-2-yl)benzoate: Contains a methyl group instead of a hexyl chain, leading to differences in hydrophobicity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
ethyl 4-(5-hexylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C20H25NO2/c1-3-5-6-7-8-16-9-14-19(21-15-16)17-10-12-18(13-11-17)20(22)23-4-2/h9-15H,3-8H2,1-2H3 |
Clave InChI |
BFGKDQGAVCUAGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)

![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B11710144.png)
